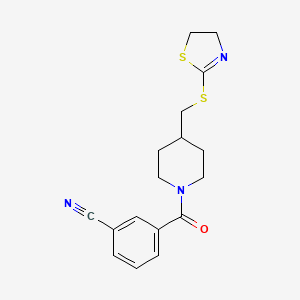

3-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidine-1-carbonyl)benzonitrile

Description

Properties

IUPAC Name |

3-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidine-1-carbonyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3OS2/c18-11-14-2-1-3-15(10-14)16(21)20-7-4-13(5-8-20)12-23-17-19-6-9-22-17/h1-3,10,13H,4-9,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEURHCXTPLKRJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CSC2=NCCS2)C(=O)C3=CC=CC(=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidine-1-carbonyl)benzonitrile typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the cyclization of appropriate thioamide and α-halo ketone precursors under acidic conditions. The piperidine ring can be introduced through nucleophilic substitution reactions, and the benzonitrile group is often added via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

3-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidine-1-carbonyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Primary amines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

3-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidine-1-carbonyl)benzonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The thiazole ring can interact with metal ions or other cofactors, influencing the compound’s biological activity .

Comparison with Similar Compounds

Key Observations :

- Substituent Diversity : Reference Compound A features a triazole with cyclopropyl and methyl groups, which may alter steric and electronic interactions in biological targets compared to the target’s piperidine-dihydrothiazole system .

Physicochemical Properties Comparison

Notes:

Key Findings :

- Reference Compound A’s triazole group is associated with cytochrome P450 inhibition, a common antifungal mechanism, whereas the target’s dihydrothiazole may adopt distinct binding modes .

- The benzonitrile group in both the target and Reference Compound A may contribute to cellular uptake via passive diffusion .

Theoretical and Computational Insights

- Target Compound : Computational studies (e.g., molecular docking) suggest the dihydrothiazole’s flexibility allows optimal positioning in enzyme active sites, while the benzonitrile group stabilizes π-π interactions .

- Reference Compound A : Density Functional Theory (DFT) calculations highlight electron-deficient triazole rings as key to binding fungal targets .

Biological Activity

3-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidine-1-carbonyl)benzonitrile is a complex organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole moiety, a piperidine ring, and a benzonitrile group. Its molecular formula is , with a molecular weight of approximately 394.6 g/mol. The structural complexity of this compound suggests various interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C19H26N2OS |

| Molecular Weight | 394.6 g/mol |

| CAS Number | 1396757-65-5 |

Antibacterial Activity

Research indicates that compounds containing thiazole rings often exhibit antibacterial properties . The thiazole component in this compound may inhibit bacterial growth by interfering with essential metabolic pathways. For instance, thiazole derivatives have been shown to target bacterial enzymes critical for cell wall synthesis and replication.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. In vitro assays have demonstrated that similar thiazole-containing compounds can induce cytotoxic effects against multiple cancer cell lines. For example, compounds with structural similarities have shown significant activity against liver carcinoma (HEPG2) cells, with IC50 values indicating effective concentrations for reducing cell viability . The mechanism may involve the induction of apoptosis or inhibition of key signaling pathways involved in cancer cell proliferation.

Neuroactive Properties

The piperidine component is associated with neuroactive effects, suggesting that the compound may influence neurotransmitter systems or exhibit neuroprotective properties. Research on related piperidine derivatives indicates potential applications in treating neurological disorders such as anxiety and depression.

The synthesis of this compound typically involves multi-step organic reactions combining thiazole and piperidine derivatives under controlled conditions. The interactions between the thiazole ring and various biological targets are hypothesized to play a crucial role in its pharmacological profile.

Comparative Analysis

A comparative analysis of similar compounds reveals trends in biological activity based on structural modifications:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Compound A | Thiazole + Piperidine | Antibacterial |

| Compound B | Thiazole + Aromatic Methanone | Anticancer |

| Compound C | Piperazine Derivative | Neuroactive |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.